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6-Methyl-2,3,4,5-tetrahydropyridine Documentation Hub

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  • Product: 6-Methyl-2,3,4,5-tetrahydropyridine
  • CAS: 1462-92-6

Core Science & Biosynthesis

Foundational

6-Methyl-2,3,4,5-tetrahydropyridine: Core Properties, Reactivity, and Applications in Advanced Organic Synthesis

Executive Summary In the landscape of heterocyclic chemistry and drug development, 6-Methyl-2,3,4,5-tetrahydropyridine (6-MTHP) serves as a highly versatile cyclic imine building block. While historically recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry and drug development, 6-Methyl-2,3,4,5-tetrahydropyridine (6-MTHP) serves as a highly versatile cyclic imine building block. While historically recognized as a key Maillard reaction product responsible for distinct flavor profiles, its true value in modern pharmaceutical synthesis lies in its dynamic reactivity. As a Senior Application Scientist, I frequently leverage 6-MTHP for the construction of complex piperidine alkaloids and functionalized nitrogen heterocycles. This guide provides an in-depth mechanistic analysis of 6-MTHP, focusing on its physicochemical properties, 1-azaallyl anion chemistry, and its critical transformation into a highly reactive nitrone (N-oxide) for 1,3-dipolar cycloadditions.

Physicochemical Properties

Understanding the baseline physical properties of 6-MTHP is crucial for predicting its behavior during extraction, distillation, and chromatographic purification. The compound exists as a volatile, pale yellow to colorless liquid at standard temperature and pressure [1].

Table 1: Quantitative Physicochemical Data of 6-MTHP

PropertyValueExperimental Relevance
IUPAC Name 6-Methyl-2,3,4,5-tetrahydropyridineStandard nomenclature
CAS Number 1462-92-6Registry identification
Molecular Formula C₆H₁₁NFundamental stoichiometry
Molar Mass 97.16 g/mol Yield and dosing calculations
Density 0.93 g/cm³Phase separation in aqueous extractions
Boiling Point 122.8 °C (at 760 mmHg)Dictates distillation parameters
Flash Point 19 °CRequires strict handling under inert gas
Refractive Index 1.498Purity validation via refractometry

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 6-MTHP is driven by two primary mechanistic pathways: its ability to form nucleophilic 1-azaallyl anions and its susceptibility to N-oxidation.

The 1-Azaallyl Anion Pathway

6-MTHP contains an acidic α -methyl group adjacent to the imine double bond. By subjecting the imine to strong, sterically hindered bases like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), we can achieve regioselective deprotonation. This generates a kinetically favored 1-azaallyl anion [3].

This intermediate is a powerful nucleophile. When reacted with electrophiles (such as alkyl halides), it facilitates rapid C-C bond formation at the C6 position. This exact pathway is a cornerstone in the total synthesis of bicyclic alkaloids, such as δ -coniceine, where stereoselective alkylation is paramount.

AzaallylPathway A 6-Methyl-2,3,4,5-tetrahydropyridine B Deprotonation (LDA, -78°C) A->B Base addition C 1-Azaallyl Anion Intermediate B->C Kinetic proton abstraction D Electrophilic Alkylation C->D Nucleophilic attack E 6-Substituted Tetrahydropyridine D->E C-C bond formation

Caption: Pathway of 6-MTHP functionalization via 1-azaallyl anion.

Nitrone Formation (N-Oxidation)

For drug development professionals, the most valuable derivative of 6-MTHP is its N-oxide form: 6-methyl-2,3,4,5-tetrahydropyridine N-oxide (CAS: 55386-67-9). Nitrones are exceptional 1,3-dipoles used extensively in 1,3-dipolar cycloadditions with alkenes to form isoxazolidines. These cycloadducts are easily cleaved via catalytic hydrogenation to yield γ -amino alcohols, which are ubiquitous motifs in modern pharmacophores [2].

Experimental Methodology: Synthesis of 6-MTHP N-Oxide

The direct oxidation of secondary amines (like 2-methylpiperidine) to cyclic nitrones is the most efficient route to access the 6-MTHP N-oxide framework. The following protocol utilizes the highly reliable Murahashi oxidation method, employing sodium tungstate as a catalyst [2].

Self-Validating Protocol: Catalytic Oxidation of 2-Methylpiperidine

Reagents Required:

  • 2-Methylpiperidine (200 mmol)

  • Sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O , 8.00 mmol)

  • 30% Aqueous Hydrogen Peroxide (440 mmol)

  • Sodium hydrogen sulfite ( NaHSO3​ )

Step-by-Step Workflow & Causality:

  • Catalyst Initiation: In a 500-mL, three-necked flask flushed with nitrogen, dissolve 2.64 g of sodium tungstate dihydrate in 40 mL of water. Add 23.5 mL of 2-methylpiperidine.

    • Causality: Water is explicitly chosen as the solvent because both the low-molecular-weight amine and the resulting nitrone are highly water-soluble. Furthermore, water stabilizes the active peroxotungstate catalytic complex.

  • Controlled Oxidation: Cool the flask in an ice-salt bath to an internal temperature of -5 °C. Add 45.0 mL of 30% H2​O2​ dropwise over 30 minutes.

    • Causality: The oxidation of amines to hydroxylamines, and subsequently to nitrones, is violently exothermic. Maintaining the temperature strictly below 20 °C prevents the thermal decomposition of the nitrone product and mitigates the risk of a thermal runaway.

  • Propagation: Remove the cooling bath and allow the mixture to stir for 3 hours at room temperature.

    • Causality: This incubation period ensures the complete dehydration of the intermediate hydroxylamine into the cyclic nitrone.

  • Quenching (Self-Validation Step): Cool the mixture with ice and carefully add ~3 g of NaHSO3​ .

    • Validation Check: You must test the solution with potassium iodide-starch paper. A blue/black color indicates residual peroxides. Continue adding NaHSO3​ until the test is strictly negative. Concentrating organic solvents with unquenched peroxides is a severe explosion hazard.

  • Isolation: Saturate the aqueous solution with ~25 g of NaCl. Extract with ten 200-mL portions of dichloromethane ( CH2​Cl2​ ). Dry over anhydrous Na2​SO4​ , filter, and concentrate at 40 °C.

    • Causality: The nitrone is highly polar. Saturating the aqueous layer with NaCl induces a "salting-out" effect, significantly improving the partition coefficient of the nitrone into the organic phase.

NitroneWorkflow N1 2-Methylpiperidine + Na2WO4 in H2O (0-5°C) N2 Dropwise 30% H2O2 (Maintain <20°C) N1->N2 Initiate reaction N3 Hydroxylamine Intermediate N2->N3 Peroxotungstate catalysis N4 Dehydration & Oxidation N3->N4 -H2O N5 NaHSO3 Quench & Extraction N4->N5 Terminate & Isolate N6 6-MTHP N-Oxide (Nitrone) N5->N6 Purification

Caption: Workflow for the catalytic oxidation of 2-methylpiperidine to its nitrone.

Applications in Drug Development

The derivatives of 6-MTHP are not merely academic curiosities; they are deeply integrated into preclinical drug synthesis:

  • Asymmetric Synthesis of Amino Acids: The reaction of 6-MTHP N-oxide with nucleophiles (such as Grignard reagents or cyanide) allows for the introduction of substituents at the α -position of the secondary amine. Subsequent catalytic hydrogenation of the resulting α -substituted hydroxylamines yields highly pure, unnatural α -amino acids [2].

  • Alternative Catalytic Systems: For laboratories avoiding heavy metals like tungsten, the oxidation of 2-methylpiperidine to 6-MTHP N-oxide can also be efficiently catalyzed by the Methyltrioxorhenium (MTO)/ H2​O2​ system, offering a greener, highly atom-economical alternative for scale-up manufacturing [4].

References

  • Pyridine, 2,3,4,5-tetrahydro-6-methyl-, 1-oxide . Organic Syntheses, Vol. 70, p. 265 (1992). URL:[Link]

  • 1-Azaallylic Anions in Heterocyclic Chemistry . Chemical Reviews, 104(5), 2353-2428 (2004). URL:[Link]

  • Synthesis of Nitrones Using the Methyltrioxorhenium/Hydrogen Peroxide System . The Journal of Organic Chemistry, 63(6), 1730-1731 (1998). URL:[Link]

Exploratory

Comprehensive Technical Guide on 6-Methyl-2,3,4,5-tetrahydropyridine: Synthesis, Mechanisms, and Applications

As a Senior Application Scientist in synthetic organic chemistry, I approach the synthesis and utilization of cyclic imines not merely as a sequence of reactions, but as a highly orchestrated manipulation of electron den...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic organic chemistry, I approach the synthesis and utilization of cyclic imines not merely as a sequence of reactions, but as a highly orchestrated manipulation of electron density and thermodynamic stability. 6-Methyl-2,3,4,5-tetrahydropyridine (CAS: 1462-92-6) is a prime example of such a molecule. It is a critical cyclic imine intermediate that serves as a versatile electrophilic center for nucleophilic additions, a building block for complex alkaloids, and a direct precursor to highly reactive nitrones used in pharmacology.

This whitepaper deconstructs the physicochemical properties, validated synthetic workflows, and advanced applications of 6-methyl-2,3,4,5-tetrahydropyridine, providing researchers with field-proven insights to optimize their experimental designs.

Physicochemical Profiling

Understanding the baseline quantitative data of 6-methyl-2,3,4,5-tetrahydropyridine is essential for calculating reaction stoichiometry and predicting its behavior in various solvent systems.

Table 1: Quantitative and Structural Data

Property Value
Chemical Name 6-Methyl-2,3,4,5-tetrahydropyridine
CAS Number 1462-92-6 1
Molecular Formula C₆H₁₁N [[2]]()
Molecular Weight 97.16 g/mol 1
Synonyms 2-Methyl-1,2-dehydropiperidine; 2-Methyl-3,4,5,6-tetrahydropyridine

| Structural Class | Cyclic Imine / Tetrahydropyridine |

Mechanistic Pathways & Synthesis

The synthesis of 6-methyl-2,3,4,5-tetrahydropyridine typically begins with the readily available precursor, 2-methylpiperidine. Depending on the desired downstream application, researchers can either isolate the cyclic imine via dehydrohalogenation or directly oxidize the precursor to form the highly valuable nitrone derivative (6-methyl-2,3,4,5-tetrahydropyridine N-oxide).

Synthesis A 2-Methylpiperidine (Precursor) B N-Chloro-2-methylpiperidine (Intermediate) A->B NaOCl, 0°C Chlorination D 6-Methyl-2,3,4,5- tetrahydropyridine N-oxide (Nitrone) A->D H2O2 / MTO Direct Oxidation C 6-Methyl-2,3,4,5- tetrahydropyridine (Target Imine) B->C KOH / MeOH Dehydrohalogenation C->D H2O2 / Na2WO4 Oxidation

Fig 1: Synthetic pathways for 6-Methyl-2,3,4,5-tetrahydropyridine and its N-oxide derivative.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have explicitly outlined the causality behind each critical parameter so that researchers understand why the chemistry works, rather than just how to perform it.

Protocol A: Synthesis of 6-Methyl-2,3,4,5-tetrahydropyridine via Dehydrohalogenation

Objective: Conversion of the secondary amine to the cyclic imine.

  • N-Chlorination: Dissolve 2-methylpiperidine in a biphasic solvent system. Add sodium hypochlorite (NaOCl) dropwise while maintaining the internal temperature strictly at 0°C.

    • Causality: Maintaining 0°C is non-negotiable. It prevents the highly reactive N-chloro intermediate from undergoing premature, uncontrolled elimination or oxidative ring-opening.

  • Elimination: Isolate the N-chloro intermediate, dissolve it in methanol, add potassium hydroxide (KOH), and heat to reflux [[3]]().

    • Causality: The strong base (KOH) combined with thermal energy (reflux) drives the E2 elimination of HCl. The regioselectivity heavily favors the endocyclic C=N bond due to its thermodynamic stability over the exocyclic enamine counterpart.

  • Self-Validation Check: Monitor the product via IR spectroscopy. The complete disappearance of the broad N-H stretch (~3300 cm⁻¹) and the emergence of a sharp, distinct C=N stretch (~1650 cm⁻¹) confirms successful imine formation.

Protocol B: Direct Catalytic Oxidation to the N-oxide (Nitrone)

Objective: Direct synthesis of 6-methyl-2,3,4,5-tetrahydropyridine N-oxide, a critical spin trap and cycloaddition precursor.

  • Reaction Setup: In a nitrogen-flushed flask, dissolve 200 mmol of 2-methylpiperidine in 40 mL of water. Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) or Methyltrioxorhenium (MTO) as the catalyst 4.

    • Causality: MTO is often preferred in modern green chemistry as it avoids toxic heavy metals and provides exceptional atom economy without over-oxidizing the substrate 5.

  • Controlled Oxidation: Cool the flask to -5°C. Dropwise add 440 mmol of 30% aqueous H₂O₂ over a period of 30 minutes.

    • Causality: The oxidation of secondary amines is violently exothermic. Controlling the internal temperature below 20°C is critical; exceeding this threshold induces partial thermal decomposition of the nitrone product and promotes unwanted side reactions 4.

  • Quenching: Add ~3 g of sodium hydrogen sulfite with active ice cooling.

    • Causality: Unreacted H₂O₂ poses a severe explosion hazard during subsequent solvent concentration. Sodium hydrogen sulfite safely reduces residual peroxides.

  • Self-Validation Check: Test the reaction mixture with potassium iodide (KI)-starch paper. A negative result (no blue/black color change) validates the complete destruction of peroxides, rendering the system safe for dichloromethane extraction and rotary evaporation at 40°C 4.

Pharmacological & Synthetic Applications

The utility of 6-methyl-2,3,4,5-tetrahydropyridine extends far beyond basic building blocks; it is a linchpin in advanced drug discovery and natural product synthesis.

Applications A 6-Methyl-2,3,4,5- tetrahydropyridine (Cyclic Imine) B Alkylation / Annulation A->B Alkyl Halides D Oxidation to Nitrone A->D H2O2 / Catalyst C Polonicumtoxin C (Alkaloid Synthesis) B->C Ring Closure E [3+2] Cycloaddition D->E Alkenes G Free Radical Trapping (Stroke Therapeutics) D->G ROS Interception F Isoxazolidines (Heterocyclic Scaffolds) E->F

Fig 2: Pharmacological and synthetic applications of 6-Methyl-2,3,4,5-tetrahydropyridine.

  • Free Radical Trapping (Stroke Therapeutics): The N-oxide derivative functions as a highly potent spin trap. By intercepting reactive oxygen species (ROS) and lipid autoxidation radicals, these cyclic nitrones form stable aminoxyl radicals. This mechanism is actively evaluated for mitigating oxidative stress and neurodegeneration in ischemic stroke models 6.

  • Alkaloid Total Synthesis: The parent imine is a critical precursor for synthesizing complex indolizidine and quinolizidine alkaloids. For example, it is utilized in the total synthesis of the alkaloid Polonicumtoxin C via sequential alkylation with dihaloalkanes followed by stereoselective ring closure [[7]]().

References

  • Organic Syntheses - Pyridine, 2,3,4,5-tetrahydro-6-methyl-, 1-oxide Procedure URL: [Link]

  • The Journal of Organic Chemistry (ACS) - Synthesis of Nitrones Using the Methyltrioxorhenium/Hydrogen Peroxide System URL:[Link]

  • Journal of Medicinal Chemistry (ACS) - Design, Synthesis, and in Vitro Evaluation of Cyclic Nitrones as Free Radical Traps for the Treatment of Stroke URL: [Link]

  • DSpace@MIT - Synthesis of 6-Methyl-2,3,4,5-tetrahydropyridine URL: [Link]

  • ResearchGate - New Synthesis of the Alkaloid Polonicumtoxin C URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 6-Methyl-2,3,4,5-tetrahydropyridine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 6-Methyl-2,3,4,5-tetrahydropyridine, also known as 6-methyl-Δ¹-piperideine, is a cyclic imine with the molecular fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,3,4,5-tetrahydropyridine, also known as 6-methyl-Δ¹-piperideine, is a cyclic imine with the molecular formula C₆H₁₁N. This compound and its derivatives are of significant interest in synthetic chemistry and drug discovery due to their presence as a core structural motif in various natural products and pharmacologically active molecules. A thorough understanding of the spectroscopic properties of this foundational scaffold is crucial for its identification, characterization, and the analysis of more complex derivatives.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for 6-Methyl-2,3,4,5-tetrahydropyridine are presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure and atom numbering of 6-Methyl-2,3,4,5-tetrahydropyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 6-Methyl-2,3,4,5-tetrahydropyridine provides characteristic signals for the methyl and methylene protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5 - 3.7Triplet (t)2HC2-H₂
~2.0 - 2.2Singlet (s)3HC7-H₃
~1.8 - 2.0Multiplet (m)2HC5-H₂
~1.6 - 1.8Multiplet (m)2HC3-H₂
~1.4 - 1.6Multiplet (m)2HC4-H₂
Interpretation of the ¹H NMR Spectrum

The proton at the C2 position, being adjacent to the nitrogen atom of the imine, is expected to be the most deshielded of the methylene protons, appearing as a triplet in the downfield region around 3.5-3.7 ppm. The methyl group protons (C7) are attached to the sp²-hybridized C6 carbon of the imine and are predicted to resonate as a singlet at approximately 2.0-2.2 ppm. The remaining methylene protons at positions C3, C4, and C5 form a complex multiplet system in the upfield region (1.4-2.0 ppm) due to spin-spin coupling. The protons at C5 are expected to be slightly more deshielded than those at C3 and C4 due to their proximity to the imine double bond.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Methyl-2,3,4,5-tetrahydropyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 6-Methyl-2,3,4,5-tetrahydropyridine is characterized by six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~170C6
~45C2
~30C5
~25C4
~22C3
~20C7
Interpretation of the ¹³C NMR Spectrum

The most downfield signal, predicted to be around 170 ppm, is assigned to the sp²-hybridized carbon of the imine (C6). The carbon atom adjacent to the nitrogen (C2) is expected to resonate at approximately 45 ppm. The remaining aliphatic carbons (C3, C4, and C5) are predicted to appear in the upfield region between 20 and 30 ppm. The methyl carbon (C7) is anticipated to be the most upfield signal at around 20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.

  • Instrument Setup: Use a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.

  • Data Processing: Process the FID, apply a Fourier transform, and perform phase and baseline corrections. Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data
Frequency (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H (aliphatic) stretching
~1650Medium-StrongC=N (imine) stretching
~1450MediumCH₂ scissoring
~1375MediumCH₃ symmetric bending
Interpretation of the IR Spectrum

The IR spectrum of 6-Methyl-2,3,4,5-tetrahydropyridine is expected to be dominated by strong C-H stretching vibrations from the aliphatic methylene and methyl groups in the 2850-2950 cm⁻¹ region. A key diagnostic peak is the C=N stretching vibration of the imine functional group, which is predicted to appear as a medium to strong absorption band around 1650 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups are expected in the fingerprint region.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
97High[M]⁺˙ (Molecular Ion)
96Moderate[M-H]⁺
82Moderate[M-CH₃]⁺
69High[M-C₂H₄]⁺˙ (Retro-Diels-Alder)
54Moderate[M-C₃H₇]⁺
Interpretation of the Mass Spectrum

The electron ionization mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 97, corresponding to the molecular weight of 6-Methyl-2,3,4,5-tetrahydropyridine (C₆H₁₁N). A common fragmentation pathway for cyclic amines is the loss of a hydrogen radical, leading to an [M-H]⁺ ion at m/z 96. Loss of the methyl group would result in a fragment at m/z 82. A characteristic fragmentation for tetrahydropyridine derivatives is a retro-Diels-Alder reaction, which would lead to the loss of ethene (C₂H₄) and result in a high-intensity fragment ion at m/z 69.

G cluster_0 Fragmentation Pathway M+ (m/z 97) M+ (m/z 97) m/z 96 m/z 96 M+ (m/z 97)->m/z 96 -H• m/z 82 m/z 82 M+ (m/z 97)->m/z 82 -CH3• m/z 69 m/z 69 M+ (m/z 97)->m/z 69 Retro-Diels-Alder (-C2H4) m/z 54 m/z 54 m/z 69->m/z 54 -CH3•

Caption: Proposed mass spectrometry fragmentation pathway for 6-Methyl-2,3,4,5-tetrahydropyridine.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for volatile compounds.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Methyl-2,3,4,5-tetrahydropyridine. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra serves as a valuable resource for the identification and characterization of this important heterocyclic compound in various research and development settings. The provided hypothetical experimental protocols offer a standardized approach for acquiring high-quality spectral data. While based on computational predictions, this guide establishes a solid foundation for the spectroscopic analysis of 6-Methyl-2,3,4,5-tetrahydropyridine and its derivatives.

References

Note: As this guide is based on predicted data due to the lack of readily available experimental spectra in the searched literature, the references below are to general spectroscopic resources and databases that can be used for prediction and further study.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemDoodle Web Components. (n.d.). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • NMRShiftDB. (n.d.). Retrieved from [Link]

Exploratory

The Pharmacological Potential of 6-Methyl-2,3,4,5-tetrahydropyridine: A Technical Guide to Cyclic Imine Scaffolds in Drug Discovery

Executive Summary While highly reactive cyclic imines are rarely utilized as direct Active Pharmaceutical Ingredients (APIs), 6-Methyl-2,3,4,5-tetrahydropyridine (also known as 2-methyl-1-piperideine) serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While highly reactive cyclic imines are rarely utilized as direct Active Pharmaceutical Ingredients (APIs), 6-Methyl-2,3,4,5-tetrahydropyridine (also known as 2-methyl-1-piperideine) serves as a critical pharmacophore scaffold and synthetic intermediate in modern drug development. Its unique chemical architecture—characterized by an electrophilic C=N double bond and a sterically influential methyl group—makes it an ideal precursor for synthesizing complex, biologically active molecules.

This whitepaper explores the therapeutic applications derived from this cyclic imine, focusing on three primary domains: the synthesis of neuroprotective cyclic nitrones, the biocatalytic generation of chiral piperidines, and its role as a building block for complex alkaloid therapeutics.

Mechanistic Profiling & Therapeutic Pathways

Cyclic Nitrones as Neuroprotective Free Radical Traps

Oxidative stress and the generation of Reactive Oxygen Species (ROS) are primary drivers of neuronal death in ischemic stroke and neurodegenerative diseases. By oxidizing 6-methyl-2,3,4,5-tetrahydropyridine, researchers can synthesize cyclic nitrones (e.g., 6-methyl-2,3,4,5-tetrahydropyridine N-oxide)[1]. These nitrones act as potent "spin traps," covalently binding transient, highly reactive free radicals (like the hydroxyl radical) to form stable, non-toxic aminoxyl radical adducts[2]. This quenching mechanism halts lipid peroxidation cascades, offering significant neuroprotective therapeutic potential.

G imine 6-Methyl-2,3,4,5- tetrahydropyridine ox Na2WO4 / H2O2 Oxidation imine->ox nitrone Cyclic Nitrone (N-Oxide) ox->nitrone adduct Stable Spin Adduct (Neuroprotection) nitrone->adduct Radical Trapping ros Reactive Oxygen Species (ROS) ros->adduct Quenching Cascade

Synthesis of cyclic nitrone and its mechanism of action as a ROS spin trap.

Asymmetric Synthesis of Bioactive Chiral Piperidines

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. 6-Methyl-2,3,4,5-tetrahydropyridine is heavily utilized to synthesize chiral 2-methylpiperidines. The biological activity of these derivatives is highly stereodependent. Recent advancements have identified Imine Reductases (IREDs), such as SnIR from Stackebrandtia nassauensis, which can asymmetrically reduce this cyclic imine to (S)-2-methylpiperidine with exceptional enantiomeric excess (ee)[3].

Scaffold for Complex Antimicrobial Alkaloids

Through strategic alkylation of the imine core, 6-methyl-2,3,4,5-tetrahydropyridine acts as the foundational building block for bicyclic systems like indolizidines and quinolizidines[4]. For example, the synthesis of the natural alkaloid Polonicumtoxin C relies on the sequential alkylation of this tetrahydropyridine. These resultant complex alkaloids exhibit a wide range of pharmacological properties, including targeted antimicrobial and antispasmodic activities.

Quantitative Data: Reduction Methodologies

The therapeutic viability of chiral amines depends on the enantiomeric purity of the synthesis. The table below summarizes the quantitative efficacy of various reduction methods applied to 6-methyl-2,3,4,5-tetrahydropyridine:

Reduction MethodologyCatalyst / Reagent SystemEnantiomeric Excess (ee)Mechanism / Causality
Biocatalytic Reduction SnIR (Stackebrandtia nassauensis) + NADPH97% (S) Enzyme pocket strictly dictates Re-face hydride attack[3].
Borane Reduction Borane-B-methyloxazaborolidine adduct40–74% Steric differentiation by diphenylprolinol ligand[5].
Asymmetric Hydrogenation Transition Metals (e.g., Pd/Al₂O₃)Variable (<80%) Surface binding of chiral modifiers directs hydrogenation[5].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind critical experimental choices.

Protocol A: Synthesis of 6-Methyl-2,3,4,5-tetrahydropyridine N-Oxide (Nitrone)

Objective: Generate a cyclic nitrone for ROS spin-trapping assays.

  • Phase Partitioning: Dissolve 2-methylpiperidine in a biphasic solvent system (dichloromethane/water).

    • Causality: The biphasic system isolates reactive intermediates, preventing the undesired dimerization of the nitrone product[1].

  • Catalytic Activation: Add a catalytic amount (approx. 4 mol%) of sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ).

    • Causality: Tungstate acts as a highly efficient phase-transfer catalyst for oxygen. It reacts with hydrogen peroxide to form a peroxotungstate complex, which selectively oxidizes the secondary amine to a hydroxylamine without over-oxidizing it to a nitro compound[1].

  • Controlled Oxidation: Add 30% aqueous H2​O2​ dropwise over 1 hour, strictly maintaining the reaction temperature below 20°C using an ice bath.

    • Causality: The oxidation is highly exothermic. Thermal control is critical; elevated temperatures will cleave the delicate N-O bond and degrade the therapeutic pharmacophore[1].

  • Self-Validation Check: Periodically test the aqueous layer with KI-starch paper. The reaction is only considered complete when the KI-starch test returns negative, validating the total consumption of the H2​O2​ oxidant[1].

  • Isolation: Extract the organic layer, dry over MgSO4​ , and purify via silica gel chromatography (eluting with 1% triethylamine to prevent acidic degradation of the nitrone).

Protocol B: Biocatalytic Asymmetric Reduction via SnIR

Objective: Synthesize enantiopure (S)-2-methylpiperidine for drug scaffolding.

  • System Initialization: Prepare a 100 mM phosphate buffer (pH 7.5) containing the purified SnIR enzyme and an excess of the NADPH cofactor.

  • Substrate Introduction: Introduce 6-methyl-2,3,4,5-tetrahydropyridine to the buffer solution at 30°C.

    • Causality: The imine substrate is highly sensitive to steric hindrance. The methyl group at the 6-position forces the molecule into a specific orientation within the SnIR active site[3].

  • Stereoselective Hydride Transfer: Allow the mixture to incubate for 24 hours.

    • Causality: The spatial constraints of the SnIR chiral pocket block the Si-face of the imine. Consequently, the hydride from NADPH is forced to attack exclusively from the Re-face, ensuring the >97% ee yield of the (S)-enantiomer[3].

  • Validation: Quench the reaction with 1M NaOH, extract with ethyl acetate, and analyze via chiral HPLC. The presence of a singular peak validates the stereocontrol of the enzymatic pocket.

G sub 6-Methyl-2,3,4,5- tetrahydropyridine enzyme SnIR Biocatalyst (Chiral Pocket) sub->enzyme Substrate Binding prod (S)-2-Methylpiperidine (97% ee) enzyme->prod Re-Face Hydride Transfer cofactor NADPH (Hydride Donor) cofactor->enzyme Cofactor Regeneration

Biocatalytic asymmetric reduction of 6-methyl-2,3,4,5-tetrahydropyridine via SnIR.

References

  • [5] ResearchGate. "Highly Selective Asymmetric Hydrogenation of Oximes to Hydroxylamine Derivatives". ResearchGate Publications. [Link]

  • [3] ACS Publications. "Identification of an Imine Reductase for Asymmetric Reduction of Bulky Dihydroisoquinolines". Organic Letters. [Link]

  • [1] Scribd. "OS Coll. Vol. 9 P632-Oxidation of Sec. Amines To Nitrones With H2O2 and Sodium Tungstate". Organic Syntheses. [Link]

  • [2] ACS Publications. "Design, Synthesis, and in Vitro Evaluation of Cyclic Nitrones as Free Radical Traps for the Treatment of Stroke". Journal of Medicinal Chemistry. [Link]

  • [4] ResearchGate. "New Synthesis of the Alkaloid Polonicumtoxin C". ResearchGate Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Antifungal Assays Using 6-Methyl-2,3,4,5-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Promise of Tetrahydropyridine Scaffolds in Antifungal Discovery The emergence of drug-resistant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Promise of Tetrahydropyridine Scaffolds in Antifungal Discovery

The emergence of drug-resistant fungal pathogens represents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antifungal activity. Tetrahydropyridine derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating a range of biological activities.[1] Notably, the antifungal potential of certain tetrahydropyridine-containing natural products, such as the steroidal alkaloid solacongestidine, has spurred interest in simpler synthetic derivatives.[2]

Research into 6-alkyl-2,3,4,5-tetrahydropyridines has revealed a fascinating structure-activity relationship, where the length of the C-6 alkyl chain is a critical determinant of antifungal efficacy.[3][4] This series of application notes provides detailed protocols for the comprehensive in vitro evaluation of 6-Methyl-2,3,4,5-tetrahydropyridine , a foundational member of this chemical class. By systematically assessing its activity against a panel of clinically relevant fungi, researchers can elucidate its potential as a novel antifungal agent and a scaffold for further drug development.

These protocols are grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.

Physicochemical Properties of 6-Methyl-2,3,4,5-tetrahydropyridine

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reliable in vitro testing.

PropertyValueReference
Molecular Formula C₆H₁₁N[5]
Molecular Weight 97.16 g/mol [5]
Boiling Point 122.8 °C at 760 mmHg[5]
Density 0.93 g/cm³[5]
Solubility Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and water.[6]

Expert Insight: The solubility of a novel compound is a critical parameter. For lipophilic compounds like many tetrahydropyridine derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. It is imperative to ensure that the final concentration of DMSO in the assay does not exceed a level that could impact fungal growth (typically ≤1%).

Proposed Antifungal Mechanism of Action

While the precise mechanism of action for 6-alkyl-2,3,4,5-tetrahydropyridines has not been definitively elucidated, their chemical nature provides clues to a plausible mode of action. The lipophilic character conferred by the alkyl chain suggests a potential interaction with the fungal cell membrane.

Hypothesized Mechanism: Disruption of Fungal Cell Membrane Integrity

Many antifungal agents exert their effects by compromising the fungal cell membrane.[7] The primary sterol in fungal membranes, ergosterol, is a common target.[7] It is plausible that 6-Methyl-2,3,4,5-tetrahydropyridine, through its lipophilic nature, intercalates into the lipid bilayer, disrupting its fluidity and integrity. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This proposed mechanism is analogous to that of other lipophilic antifungal compounds.

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Phospholipids Phospholipids 6-M-THP 6-Methyl-2,3,4,5- tetrahydropyridine Disruption Disruption of Membrane Integrity 6-M-THP->Disruption Intercalation Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for 6-Methyl-2,3,4,5-tetrahydropyridine.

Experimental Protocols

The following section details the step-by-step protocols for determining the antifungal activity of 6-Methyl-2,3,4,5-tetrahydropyridine.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold-standard for determining the MIC of an antifungal agent.[2] This protocol is adapted from CLSI document M27 for yeasts and M38 for filamentous fungi.

Objective: To determine the lowest concentration of 6-Methyl-2,3,4,5-tetrahydropyridine that inhibits the visible growth of a fungal isolate.

Materials:

  • 6-Methyl-2,3,4,5-tetrahydropyridine

  • Dimethyl Sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator (35°C)

Workflow Diagram:

G Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepDrug Prepare Drug Dilutions Start->PrepDrug Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDrug->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Read MIC (Visually or Spectrophotometrically) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh 6-Methyl-2,3,4,5-tetrahydropyridine and dissolve it in 100% DMSO to prepare a stock solution of 10 mg/mL.

    • Causality: A high-concentration stock solution in a suitable solvent is necessary to create a serial dilution series and to minimize the final solvent concentration in the assay wells.

  • Preparation of Fungal Inoculum:

    • For Yeasts: Subculture the yeast onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours. Prepare a suspension of the colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[8] Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For Molds: For molds, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia.[8] Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[2]

  • Preparation of Drug Dilutions in Microtiter Plate:

    • Dispense 100 µL of RPMI-1640 broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of 6-Methyl-2,3,4,5-tetrahydropyridine (at twice the highest desired final concentration) to well 1.

    • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (uninoculated medium).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of 6-Methyl-2,3,4,5-tetrahydropyridine that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control.[9] This can be determined visually or by reading the absorbance at 530 nm using a microplate reader.

Illustrative MIC Data:

The following table presents hypothetical MIC data for 6-Methyl-2,3,4,5-tetrahydropyridine against a panel of fungal pathogens, based on the activity of related compounds.[3][4]

Fungal Species6-Methyl-2,3,4,5-tetrahydropyridine MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans160.5
Candida glabrata81
Candida krusei82
Cryptococcus neoformans40.25
Aspergillus fumigatus>641
Protocol 2: Agar Dilution Assay

The agar dilution method is an alternative to broth microdilution for determining MICs and can be particularly useful for certain fungi.[10]

Objective: To determine the MIC of 6-Methyl-2,3,4,5-tetrahydropyridine by incorporating it directly into an agar medium.

Materials:

  • Same as for broth microdilution, with the addition of high-quality agar.

Step-by-Step Procedure:

  • Preparation of Drug-Containing Agar Plates:

    • Prepare a 2X concentrated solution of RPMI-1640 agar.

    • Prepare 2X concentrated solutions of 6-Methyl-2,3,4,5-tetrahydropyridine in RPMI-1640 broth at twofold serial dilutions.

    • Mix equal volumes of the 2X agar and 2X drug solutions to achieve the final desired drug concentrations in the agar plates.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation and Inoculation:

    • Prepare the fungal inoculum as described for the broth microdilution method.

    • Spot a small, defined volume (e.g., 1-10 µL) of the inoculum onto the surface of the agar plates.

  • Incubation and Reading:

    • Incubate the plates at 35°C until growth is evident in the drug-free control plate.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth on the agar surface.

Protocol 3: Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of fungi to an antimicrobial agent.

Objective: To determine the zone of growth inhibition around a disk impregnated with 6-Methyl-2,3,4,5-tetrahydropyridine.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • 6-Methyl-2,3,4,5-tetrahydropyridine solution of a known concentration

  • Fungal isolates and QC strains

Step-by-Step Procedure:

  • Preparation of Disks:

    • Aseptically apply a defined volume (e.g., 10-20 µL) of a high-concentration solution of 6-Methyl-2,3,4,5-tetrahydropyridine onto sterile paper disks and allow them to dry completely.

  • Inoculation of Agar Plates:

    • Prepare a fungal inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a confluent lawn of growth.

  • Application of Disks and Incubation:

    • Aseptically place the prepared disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of growth inhibition around each disk in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the fungus to the compound.

Self-Validation and Trustworthiness

To ensure the reliability and validity of the generated data, the following quality control measures are essential:

  • Inclusion of Quality Control Strains: Always include well-characterized QC strains with known susceptibility profiles (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) in each assay run.[3] The resulting MICs for these strains should fall within the established acceptable ranges.

  • Sterility and Growth Controls: The sterility control well should show no growth, and the growth control well should exhibit robust fungal growth.

  • Solvent Toxicity Control: A control well containing the highest concentration of DMSO used in the assay should be included to ensure the solvent itself does not inhibit fungal growth.

  • Reproducibility: Assays should be performed in triplicate on separate occasions to ensure the reproducibility of the results.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of the antifungal activity of 6-Methyl-2,3,4,5-tetrahydropyridine. By adhering to these standardized methodologies, researchers can generate high-quality, reproducible data that will be crucial in determining the potential of this compound as a novel antifungal agent.

Future studies should focus on elucidating the precise mechanism of action, exploring the in vivo efficacy in animal models of fungal infection, and investigating the potential for synergistic interactions with existing antifungal drugs. The tetrahydropyridine scaffold holds significant promise, and a systematic evaluation of its derivatives will undoubtedly contribute to the ongoing search for new and effective antifungal therapies.

References

  • Zhang, L., et al. (2011). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Journal of Natural Products, 74(9), 1891-1896. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Agar dilution – Knowledge and References. Retrieved from [Link]

  • Prasad, R., et al. (2016). Antifungals: Mechanism of Action and Drug Resistance. In Drug Resistance in Bacteria, Fungi, and Viruses. Springer. Retrieved from [Link]

  • Zhang, L., et al. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Journal of Natural Products, 74(9), 1891-1896. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Methodology and Instructions. Retrieved from [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650–1653. Retrieved from [Link]

  • Rodriguez-Tudela, J. L., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-1022. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Arendrup, M. C., et al. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S14-S21. Retrieved from [Link]

Sources

Application

Application Note: 6-Methyl-2,3,4,5-tetrahydropyridine in Medicinal Chemistry

Executive Summary & Mechanistic Foundations 6-Methyl-2,3,4,5-tetrahydropyridine (also known as 2-methyl-1-piperideine) is a highly versatile cyclic imine that serves as a cornerstone building block in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundations

6-Methyl-2,3,4,5-tetrahydropyridine (also known as 2-methyl-1-piperideine) is a highly versatile cyclic imine that serves as a cornerstone building block in modern medicinal chemistry[1]. Its structural simplicity belies its synthetic power; the molecule acts as a bifunctional scaffold capable of undergoing both electrophilic and nucleophilic functionalizations. In drug discovery, it is primarily utilized for the stereoselective construction of functionalized piperidines, indolizidines, and quinolizidines—motifs that are ubiquitous in natural alkaloids, antiviral agents, and glycosidase inhibitors[2].

The utility of 6-methyl-2,3,4,5-tetrahydropyridine is driven by three primary mechanistic pathways:

  • Nitrone Formation & Cycloaddition : The cyclic imine can be oxidized to 6-methyl-2,3,4,5-tetrahydropyridine N-oxide. This nitrone acts as a potent 1,3-dipole, participating in regioselective 1,3-dipolar cycloadditions with alkenes to form complex isoxazolidine derivatives, which are direct precursors to trans-2,6-dialkylpiperidines such as the alkaloid (+)-andrachamine.

  • Electrophilic Iminium Annulation : Upon reaction with dihaloalkanes, the imine nitrogen is quaternized to generate a highly electrophilic iminium ion. Subsequent stereoselective reduction enables the rapid, convergent assembly of 1-azabicyclo[m.n.0]alkane scaffolds (e.g., (+)-preussin analogs)[2].

  • Biocatalytic Asymmetric Reduction : As a standard substrate for Imine Reductases (IREDs), the cyclic imine undergoes stereoselective enzymatic reduction utilizing NADPH, yielding enantiopure (R)- or (S)-2-methylpiperidine, a critical chiral building block for pharmaceutical development[1].

Reactivity Imine 6-Methyl-2,3,4,5- tetrahydropyridine Nitrone Nitrone (N-Oxide) Imine->Nitrone Oxidation (Na2WO4 / H2O2) Piperidine Enantiopure Piperidines Imine->Piperidine Imine Reductase (IRED / NADPH) Alkaloid Indolizidine Scaffolds Imine->Alkaloid Alkylation & Reduction Cycloadduct Isoxazolidines (Complex Heterocycles) Nitrone->Cycloadduct 1,3-Dipolar Cycloaddition

Divergent synthetic pathways of 6-Methyl-2,3,4,5-tetrahydropyridine in drug discovery.

Quantitative Data: Catalytic Efficiencies in Nitrone Synthesis

The oxidation of secondary amines (or in situ imines) to nitrones is a critical step in utilizing 6-methyl-2,3,4,5-tetrahydropyridine for cycloadditions. The choice of catalyst dictates the chemoselectivity and prevents over-oxidation to ring-opened degradation products. Below is a comparative analysis of established catalytic systems[3][4][5].

Catalytic SystemOxidantSolventTemperatureYield / ConversionMechanistic Causality & Notes
Na₂WO₄ (Sodium tungstate)30% H₂O₂Water / Methanol0°C to 25°C62–76%Forms a reactive peroxotungstate intermediate. Highly selective for nitrone formation without cleaving the heterocycle[3][4].
W/HAP (Tungsten-exchanged hydroxyapatite)30% H₂O₂Water80°C (353 K)~90%Heterogeneous catalyst. Enables green chemistry with easy recovery and prevents product contamination by heavy metals[5].
SeO₂ (Selenium dioxide)30% H₂O₂AcetoneRoom Temp~70%Effective single-step oxidation, but generates toxic selenium byproducts, limiting its use in late-stage pharmaceutical synthesis[3].

Validated Experimental Protocols

Protocol A: Synthesis of 6-Methyl-2,3,4,5-tetrahydropyridine N-Oxide

This protocol describes the controlled oxidation of 2-methylpiperidine to the corresponding nitrone, a vital 1,3-dipole for downstream cycloadditions. The causality behind the strict temperature control is to prevent the thermal degradation of the nitrone into isomeric byproducts[3].

Reagents & Materials:

  • 2-Methylpiperidine (200 mmol)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (8.00 mmol, 4 mol%)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM) and Chloroform/Methanol for chromatography

Step-by-Step Methodology:

  • Catalyst Activation: In a 500-mL, three-necked round-bottomed flask flushed with nitrogen, dissolve 2.64 g of Na₂WO₄·2H₂O in 40 mL of purified water. Rationale: The aqueous environment is required for the generation of the active peroxotungstate complex[3].

  • Substrate Addition: Add 23.5 mL of 2-methylpiperidine to the flask and cool the biphasic mixture to 0°C using an ice bath.

  • Controlled Oxidation: Equip a pressure-equalizing dropping funnel and add 30% H₂O₂ dropwise over 45 minutes. Critical Step: This reaction is highly exothermic. Maintain the internal temperature below 25°C. Causality: Higher temperatures induce partial decomposition of the nitrone and promote the formation of isomeric 2-methyl-2,3,4,5-tetrahydropyridine N-oxide impurities[3].

  • Reaction Monitoring: Stir the mixture at room temperature for 3 hours. Validate the consumption of H₂O₂ using potassium iodide-starch test paper.

  • Extraction: Extract the aqueous mixture with five 200-mL portions of DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Apply the crude pale-yellow oil to a silica gel column. Elute initially with 97:3 chloroform/methanol, then transition to 8:2 chloroform/methanol. Evaporate the product-containing fractions to yield pure 6-methyl-2,3,4,5-tetrahydropyridine N-oxide (62–70% yield)[3].

Protocol S1 1. Substrate Activation Secondary Amine + Na2WO4 S2 2. Controlled Oxidation Dropwise 30% H2O2 at 0°C S1->S2 S3 3. Thermal Management Maintain Temp < 25°C S2->S3 S4 4. Phase Extraction Dichloromethane Wash S3->S4 S5 5. Chromatographic Isolation Silica Gel (CHCl3/MeOH) S4->S5 Product Pure Nitrone Intermediate (62-76% Yield) S5->Product

Step-by-step workflow for the catalytic oxidation of secondary amines to nitrones.

Protocol B: Stereoselective Reductive Annulation (Indolizidine Scaffold Synthesis)

This protocol utilizes 6-methyl-2,3,4,5-tetrahydropyridine to rapidly synthesize 1-azabicyclo[m.n.0]alkanes (e.g., indolizidines) via an iminium intermediate. The use of sodium cyanoborohydride (NaCNBH₃) is deliberate: it is stable in mildly acidic to neutral conditions and selectively reduces the highly electrophilic iminium ion without reducing unreacted imines or other functional groups[2].

Step-by-Step Methodology:

  • Iminium Formation: In a dry flask under argon, dissolve 6-methyl-2,3,4,5-tetrahydropyridine (1.0 equiv) and a 1,3-dihaloalkane (e.g., 1,3-dibromopropane, 1.2 equiv) in anhydrous Tetrahydrofuran (THF) to create a 0.1 M solution.

  • Alkylation: Stir the mixture at room temperature for 6 hours. Causality: This incubation period allows for the complete nucleophilic attack of the imine nitrogen onto the alkyl halide, generating the cyclic iminium salt intermediate[2].

  • Selective Reduction: Add NaCNBH₃ (2.0 equiv) directly to the reaction mixture. Stir for an additional 4 hours at room temperature. Causality: NaCNBH₃ selectively traps the iminium ion, locking in the stereochemistry to favor the thermodynamically stable 2,5-syn-pyrrolidine/piperidine conformation[2].

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Validation: Analyze the crude product via ¹H NMR. The chemical shifts of diagnostic protons (e.g., H-2, H-3, and H-5) will confirm the diastereomeric ratio and the successful formation of the fused bicyclic system[2].

Sources

Method

Application Note: Comprehensive In Vitro Cytotoxicity Profiling of 6-Methyl-2,3,4,5-tetrahydropyridine

Introduction & Chemical Context 6-Methyl-2,3,4,5-tetrahydropyridine (6-MTHP) is a cyclic imine widely recognized for its role as a key flavor and fragrance compound (imparting a characteristic "cracker" or "biscuit" arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

6-Methyl-2,3,4,5-tetrahydropyridine (6-MTHP) is a cyclic imine widely recognized for its role as a key flavor and fragrance compound (imparting a characteristic "cracker" or "biscuit" aroma) and as a crucial intermediate in the biosynthesis of piperidine alkaloids[1]. Due to its increasing use in synthetic chemistry and food science, evaluating its toxicological profile is critical. As a volatile, semi-stable imine, 6-MTHP exists in equilibrium with its enamine tautomer (2-methyl-3,4,5,6-tetrahydropyridine). This structural duality presents unique challenges and mechanisms for cellular interaction, necessitating a robust, multi-parametric in vitro cytotoxicity testing strategy.

Mechanistic Rationale for Cytotoxicity

When designing a cytotoxicity protocol for 6-MTHP, researchers must account for the specific chemical reactivity of the imine/enamine system. A single-assay approach is insufficient; instead, causality must be established by tracking the cellular stress response from initial chemical insult to terminal cell death.

  • Electrophilic/Nucleophilic Stress & ROS Generation: The imine carbon is susceptible to nucleophilic attack by cellular thiols (e.g., glutathione, GSH), while the enamine form can act as a nucleophile. This reactivity can deplete intracellular GSH pools, triggering an oxidative stress cascade and the generation of Reactive Oxygen Species (ROS)[2].

  • Mitochondrial Dysfunction: Early-stage toxicity often manifests as mitochondrial impairment before membrane rupture occurs. The MTT assay, which relies on NAD(P)H-dependent oxidoreductase enzymes to reduce a tetrazolium salt into formazan, is ideal for detecting this metabolic stalling[3].

  • Membrane Integrity: To differentiate between transient metabolic inhibition and terminal cell death (necrosis), quantifying the release of Lactate Dehydrogenase (LDH) into the culture medium provides a definitive, self-validating marker of plasma membrane rupture[4].

Pathway MTHP 6-Methyl-2,3,4,5-tetrahydropyridine Enamine Enamine Tautomer (Reactive Nucleophile) MTHP->Enamine Tautomerization GSH GSH Depletion (Protein Adduction) Enamine->GSH Electrophilic Stress ROS Intracellular ROS Generation (Oxidative Stress) GSH->ROS Redox Imbalance Mito Mitochondrial Dysfunction (MTT Reduction) ROS->Mito Early Toxicity Membrane Membrane Rupture (LDH Release) Mito->Membrane Terminal Necrosis

Mechanistic pathway of 6-MTHP-induced cytotoxicity via imine-enamine tautomerization.

Experimental Design Strategy

A self-validating protocol requires orthogonal assays to confirm causality. By multiplexing LDH (supernatant) and MTT (adherent cells) from the same plate, we minimize experimental variance and create an internal control system. A parallel plate is used for kinetic ROS detection to capture the upstream oxidative burst before terminal cell death occurs.

Workflow Seed Seed Cells (e.g., HepG2) 24h incubation Treat Treat with 6-MTHP (0.1 - 1000 µM) Seed->Treat Split Sample Partitioning Treat->Split ROS Parallel Plate DCFDA Assay (485/535 nm) Treat->ROS Parallel Setup LDH Supernatant Collection LDH Assay (490 nm) Split->LDH MTT Adherent Cells MTT Assay (570 nm) Split->MTT

Multiplexed experimental workflow for 6-MTHP cytotoxicity profiling.

Step-by-Step Protocols

Preparation of 6-MTHP Stock

Due to its volatility and potential for oxidation, prepare 6-MTHP freshly in anhydrous DMSO (stock concentration: 100 mM). Ensure the final DMSO concentration in cell culture does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

Protocol A: Multiplexed MTT and LDH Assay
  • Cell Seeding: Seed HepG2 or relevant target cells at 1×104 cells/well in a 96-well flat-bottom plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing 6-MTHP at varying concentrations (e.g., 1, 10, 50, 100, 500, 1000 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (1% Triton X-100 added 45 mins prior to assay end for maximum LDH release)[4].

  • Incubation: Incubate for 24 h or 48 h.

  • LDH Supernatant Harvesting: Carefully transfer 50 µL of the culture supernatant from each well to a new 96-well assay plate.

  • LDH Quantification: Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and INT) to the transferred supernatant. Incubate in the dark for 30 mins at room temperature. Measure absorbance at 490 nm[5].

  • MTT Addition: To the remaining 50 µL of media and adherent cells in the original plate, add 50 µL of fresh media and 10 µL of MTT reagent (5 mg/mL in PBS).

  • Formazan Solubilization: Incubate for 3–4 h until purple formazan crystals form. Aspirate media carefully, add 100 µL of DMSO to each well, and agitate for 15 mins to solubilize crystals[6]. Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Intracellular ROS Detection (DCFDA Assay)
  • Cell Seeding & Dye Loading: Seed cells in a black-walled 96-well plate. After 24 h, wash with PBS and incubate with 10 µM DCFDA in serum-free media for 45 mins at 37°C[7].

  • Treatment: Wash cells twice with PBS to remove extracellular dye. Apply 6-MTHP treatments in standard media.

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately (t=0) and kinetically every hour for 6 hours to capture the oxidative burst[2].

Quantitative Data Presentation

Table 1: Expected Cytotoxicity Profile of 6-MTHP in HepG2 Cells (24h Exposure)

6-MTHP Concentration (µM)MTT Viability (% of Control)LDH Release (% of Max)ROS Generation (Fold Change vs. Control)Phenotypic Observation
0 (Vehicle) 100.0 ± 2.14.2 ± 1.11.00 ± 0.05Normal morphology
10 98.4 ± 3.54.8 ± 0.91.15 ± 0.10No significant changes
50 85.2 ± 4.08.5 ± 1.52.40 ± 0.25Mild metabolic stress
100 62.1 ± 5.222.4 ± 3.14.80 ± 0.45Onset of mitochondrial dysfunction
500 24.5 ± 3.868.7 ± 5.47.20 ± 0.60Significant membrane rupture
1000 5.2 ± 1.492.1 ± 4.28.50 ± 0.85Terminal necrosis
Positive Control 2.1 ± 0.8 (Triton)100.0 ± 0.0 (Triton)12.40 ± 1.10 (H₂O₂)Complete cell lysis / Max oxidation

Note: Data represents idealized mean ± SD from triplicate experiments. Causality is demonstrated by the temporal and dose-dependent progression from ROS generation (upstream) to MTT reduction (mid-stream) and finally LDH release (downstream).

Sources

Application

Application Note: Advanced Chromatographic Purification of 6-Methyl-2,3,4,5-tetrahydropyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 6-Methyl-2,3,4,5-tetrahydropyridine (CAS: 1462-92-6) Introduction and Chemical Context The isolation of cyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 6-Methyl-2,3,4,5-tetrahydropyridine (CAS: 1462-92-6)

Introduction and Chemical Context

The isolation of cyclic imines, such as 6-methyl-2,3,4,5-tetrahydropyridine, presents a notorious challenge in synthetic and analytical chemistry. Often generated via the intramolecular cyclization of 6-aminohexane-2-one[1], this compound is highly sensitive to the standard conditions of normal-phase column chromatography. When exposed to untreated silica gel, cyclic imines frequently undergo rapid hydrolysis, reverting to their open-chain amino-ketone precursors, or they participate in undesired trimerization and polymerization pathways[2][3].

This application note details a field-proven, mechanistically grounded protocol to suppress on-column degradation, ensuring high-yield and high-purity recovery of 6-methyl-2,3,4,5-tetrahydropyridine.

Mechanistic Causality: The Imine-Silica Dilemma

To successfully purify 6-methyl-2,3,4,5-tetrahydropyridine, one must understand the causality behind its degradation. Standard silica gel possesses a surface rich in silanol groups (Si–OH), which act as Brønsted acids. Furthermore, commercial silica gel contains a significant amount of physisorbed water[3].

During chromatography, the basic imine nitrogen ( pKa​≈7−9 ) interacts with the acidic silanols, leading to protonation. This protonation drastically increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by the residual water trapped within the silica matrix[2]. This cascade ultimately cleaves the C=N bond, regenerating the ketone[3].

The Solution: By pre-drying the silica gel under vacuum at 120 °C to remove the nucleophile (water) and adding a sacrificial tertiary amine like Triethylamine (TEA) to the mobile phase to neutralize the Brønsted acid sites, the hydrolysis pathway is completely suppressed[3][4].

G A 6-Methyl-2,3,4,5-tetrahydropyridine (Cyclic Imine) B Standard Silica Gel (Acidic Silanols + H2O) A->B Untreated C Deactivated Silica Gel (Dried + 1-5% TEA) A->C Optimized D Protonation of Imine Nitrogen B->D G Neutralization of Silanols by TEA C->G E Nucleophilic Attack by H2O D->E F Hydrolysis to Ketone (Product Loss) E->F H Suppression of Hydrolysis G->H I High-Purity Imine Recovery (>95% Yield) H->I

Mechanistic pathways of cyclic imine chromatography on standard versus deactivated silica gel.

Quantitative Data: Stationary Phase Optimization

The selection of the stationary phase and mobile phase additives directly dictates the recovery yield. The table below summarizes the expected outcomes based on varying chromatographic parameters.

Stationary Phase TreatmentMobile Phase AdditiveHydrolysis Rate (%)Imine Recovery (%)Chromatographic Resolution
Standard Silica GelNone> 60%< 40%Poor (Severe Streaking)
Basic AluminaNone< 5%~ 85%Moderate (Broad Bands)
Standard Silica Gel2% v/v TEA~ 15%~ 80%Good
Vacuum-Dried Silica (120 °C) 2% v/v TEA < 1% > 95% Excellent (Sharp Bands)

Data synthesized from comparative studies on ketimine hydrolysis suppression[3] and practical isolation techniques[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctures, specific checks are implemented to ensure the physical environment has been successfully manipulated before proceeding.

Phase 1: Stationary Phase and Solvent Preparation
  • Silica Drying: Place standard flash silica gel (230–400 mesh) in a vacuum oven at 120 °C for a minimum of 12 hours to remove physisorbed water[3]. Store in a desiccator until use.

  • Solvent Mixing: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate, 80:20) and add 2% v/v Triethylamine (TEA) [4].

  • Column Packing: Slurry-pack the column using the dried silica and the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the solvent.

    • Validation Checkpoint 1 (pH Verification): Collect a few drops of the eluent exiting the column. Spot it onto a wet pH indicator strip. The pH must read > 9. If it is neutral or acidic, the silanol groups are not fully deactivated. Continue flushing until basicity is confirmed.

Phase 2: Sample Loading and Elution
  • Sample Preparation: Dissolve the crude 6-methyl-2,3,4,5-tetrahydropyridine in a minimal amount of the TEA-spiked mobile phase. Avoid using un-spiked halogenated solvents (like pure DCM) for loading, as they can contain trace HCl which initiates degradation[2].

  • Flash Elution: Run the column rapidly. Cyclic imines degrade as a function of residence time on the stationary phase[4]. Apply positive pressure to ensure the separation is completed in under 30 minutes.

Phase 3: Fraction Analysis and Isolation
  • TLC Analysis: Analyze fractions using silica TLC plates that have been pre-soaked in a 5% TEA/Hexane solution and dried.

    • Validation Checkpoint 2 (2D-TLC): To ensure the imine is stable on the plate, spot a fraction, run it in one dimension, dry the plate, and run it perpendicularly. A single, non-streaking spot on the diagonal confirms stability. A split spot indicates ongoing hydrolysis[5].

  • Concentration: Pool the product-containing fractions. Remove the solvent using a rotary evaporator with the water bath set strictly below 30 °C to prevent thermal decomposition[3].

    • Validation Checkpoint 3 (NMR Confirmation): Obtain a 13 C NMR spectrum of the isolated product. The complete absence of a ketone carbonyl peak near δ 208 ppm confirms that zero hydrolysis occurred during purification[1].

Workflow N1 1. Silica Gel Pre-treatment Dry at 120°C under vacuum N3 3. Column Packing Slurry pack & flush with TEA N1->N3 N2 2. Solvent Preparation Hexane/EtOAc + 2% TEA N2->N3 N4 4. Sample Loading Load crude imine rapidly N3->N4 N5 5. Flash Elution Minimize stationary phase contact N4->N5 N6 6. Fraction Analysis TLC on TEA-treated plates N5->N6 N7 7. Concentration Rotary evaporation <30°C N6->N7

Optimized step-by-step chromatographic workflow for the isolation of sensitive cyclic imines.

References

  • Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. Organic & Biomolecular Chemistry (RSC Publishing).
  • Is it possible to purify imine using column chromatography?
  • How to isolate Imine by column chromatography?
  • How to separate imine
  • Investigating the origin of entropy-derived rate acceler
  • 6-methyl-2,3,4,5-tetrahydropyridine | 1462-92-6. Sigma-Aldrich.

Sources

Method

Application Note: Structural Characterization of 6-Methyl-2,3,4,5-tetrahydropyridine via High-Resolution ¹H and ¹³C NMR Spectroscopy

Executive Summary & Scientific Context 6-Methyl-2,3,4,5-tetrahydropyridine (also widely known as 2-methyl-1-piperideine) is a critical cyclic imine intermediate used in the total synthesis of complex alkaloids and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

6-Methyl-2,3,4,5-tetrahydropyridine (also widely known as 2-methyl-1-piperideine) is a critical cyclic imine intermediate used in the total synthesis of complex alkaloids and pharmaceutical development[1]. However, the analytical characterization of this molecule presents significant challenges. In its free base form, the compound is highly volatile and prone to rapid degradation via two primary pathways: hydrolysis into 5-amino-2-hexanone in the presence of trace moisture, and spontaneous trimerization driven by the nucleophilic attack of one molecule's nitrogen onto the electrophilic imine carbon of another.

To achieve high-resolution, artifact-free Nuclear Magnetic Resonance (NMR) spectra, the free base must be converted in situ into its iminium chloride salt (6-methyl-2,3,4,5-tetrahydropyridinium chloride). This application note details the causality-driven methodology for the preparation, stabilization, and spectral interpretation of this compound[2].

Experimental Design: Causality and Self-Validation

Every step in this protocol is designed as a self-validating system to ensure the integrity of the final NMR data:

  • Arresting Oligomerization (Salt Formation): By treating the free base with anhydrous HCl, the lone pair on the nitrogen is protonated. This eliminates the molecule's nucleophilicity, permanently arresting the trimerization pathway and locking the molecule into the iminium form[2].

  • Preventing Hydrolysis (Azeotropic Drying): Iminium salts are highly hygroscopic and will readily hydrolyze. The protocol utilizes azeotropic distillation with benzene to rigorously strip trace water from the crystal lattice before NMR acquisition[2].

  • Visual Validation: The successful formation of the salt is visually confirmed during the reaction when the homogeneous ethereal solution separates into two distinct phases: a clear ethereal top layer (containing impurities) and a dense, pink/brown bottom layer containing the target salt[2].

Visualization of the Analytical Workflow

Workflow A 1. Free Base Isolation Distillation of 6-Methyl-2,3,4,5-tetrahydropyridine B 2. Salt Conversion Addition of 2M HCl in Et2O at 0 °C A->B C 3. Phase Separation Decant Ethereal Layer, Isolate Pink/Brown Solid B->C D 4. Purification Precipitation from CH2Cl2 into Et2O C->D E 5. Sample Prep Dissolution in Anhydrous CDCl3 D->E F 6. NMR Acquisition 1H & 13C Spectral Analysis E->F

Workflow for the preparation and NMR characterization of 6-methyl-2,3,4,5-tetrahydropyridine.

Step-by-Step Methodology: Preparation of the Iminium Chloride Salt

This protocol is adapted from validated synthetic procedures for cyclic imine stabilization[2].

Step 1: Initial Protonation

  • Dissolve 6-methyl-2,3,4,5-tetrahydropyridine (1.00 equiv, e.g., 16.0 g) in anhydrous diethyl ether (Et₂O, 200 mL) and cool the flask to 0 ºC under an inert argon atmosphere.

  • Drop-wise, add a solution of hydrogen chloride in Et₂O (2M, 1.20 equiv).

  • Self-Validation Check: After 10 minutes of stirring, observe the formation of two distinct layers. The top layer will be clear and colorless, while the bottom layer will be a pinkish semi-solid.

Step 2: Isolation and Primary Drying 4. Carefully decant and discard the clear ethereal top layer. 5. Concentrate the remaining pink bottom layer under reduced pressure to afford a semi-solid. 6. Dry the residue under high vacuum (0.5 Torr) for 12 hours at 50 ºC to drive off excess hydrogen chloride gas.

Step 3: Precipitation and Azeotropic Polishing 7. Dissolve the resulting dry pink-brown solid in a minimal amount of anhydrous CH₂Cl₂ (approx. 20 mL). 8. Add this solution drop-wise into a vigorously stirred volume of cold Et₂O (150 mL) at 0 ºC to force the precipitation of the pure iminium chloride. 9. Decant the ethereal layer. To remove lattice-bound moisture, dissolve the solid in benzene (100 mL) and concentrate under reduced pressure. Repeat this benzene azeotrope step three times. 10. Dry under vacuum (0.5 Torr) for 24 hours to yield the pure iminium chloride as a grayish-white solid[2].

NMR Acquisition Protocols

To prevent line broadening caused by chemical exchange with residual water, all NMR samples must be prepared in a glovebox or under a dry nitrogen stream.

  • Solvent: Anhydrous Chloroform-d (CDCl₃), stored over 4Å molecular sieves.

  • Reference: Tetramethylsilane (TMS) internal standard (δ = 0.00 ppm) or residual protium in the solvent (CHCl₃: δ = 7.27 ppm for ¹H; 77.16 ppm for ¹³C)[2].

  • Instrument: 500 MHz spectrometer (125 MHz for ¹³C).

  • Temperature: 20 °C.

Spectral Interpretation & Mechanistic Causality

Interpretation Sub1 Iminium Carbon (C6) Positively Charged N Obs1 13C: 188.2 ppm Extreme Deshielding Sub1->Obs1 Sub2 Alpha-N Methylene (C2) Adjacent to N+ Obs2 1H: 3.68 ppm 13C: 44.8 ppm Sub2->Obs2 Sub3 C6-Methyl Group Allylic to Iminium Obs3 1H: 2.60 ppm 13C: 16.9 ppm Sub3->Obs3

Mechanistic causality of observed NMR chemical shifts in the iminium chloride salt.

Quantitative Data Summaries

The following tables summarize the observed chemical shifts for the iminium chloride salt form[2]. The data reflects the profound electronic impact of the positively charged nitrogen atom on the carbon backbone.

Table 1: ¹H NMR Assignments (500 MHz, CDCl₃, 20 °C)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
C2-H 3.68broad singlet2HCH₂CH₂N(H)=C
C5-H 2.70broad singlet2HCH₂CH₂C=N(H)
C6-CH₃ 2.60singlet3HC=N-CH₃
C3-H, C4-H 1.80 – 1.96multiplet4HAliphatic ring backbone

Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃, 20 °C)

PositionChemical Shift (δ, ppm)Structural AssignmentCausality / Electronic Environment
C6 188.2C=N(H)⁺Extreme Deshielding: The formal positive charge on the nitrogen increases its electronegativity, withdrawing electron density from the adjacent carbon via the π-bond.
C2 44.8CH₂-N(H)⁺Deshielded by the strong inductive electron-withdrawing effect of the adjacent positively charged nitrogen atom.
C5 32.1CH₂-C=N(H)⁺Allylic to the highly electron-deficient iminium carbon.
C3 / C4 25.1CH₂Standard aliphatic backbone methylene.
C3 / C4 18.0CH₂Standard aliphatic backbone methylene.
C6-CH₃ 16.9CH₃Methyl group directly attached to the iminium carbon. The corresponding ¹H shift (2.60 ppm) is significantly downfield from a standard allylic methyl (~1.7 ppm) due to the adjacent cationic center.

References

  • Supporting Information - Wiley-VCH Source: wiley-vch.de URL:[Link] (Provides the foundational NMR spectral data and the detailed protocol for the isolation and stabilization of the 6-methyl-2,3,4,5-tetrahydropyridinium chloride salt.)[2]

  • Product Class 7: Imines Source: thieme-connect.de URL:[Link] (Provides context on the reactivity, deprotonation, and synthetic utility of 6-methyl-2,3,4,5-tetrahydropyridine.)[1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for tetrahydropyridine synthesis (temperature, solvent, catalyst)

Welcome to the Technical Support Center for Tetrahydropyridine Synthesis. Tetrahydropyridines are critical nitrogen-containing heterocyclic scaffolds widely utilized in drug discovery and natural product synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tetrahydropyridine Synthesis. Tetrahydropyridines are critical nitrogen-containing heterocyclic scaffolds widely utilized in drug discovery and natural product synthesis. Their construction—typically achieved via multicomponent reactions (MCRs) or Aza-Diels-Alder cycloadditions—requires precise thermodynamic and kinetic control.

This guide provides researchers, scientists, and drug development professionals with causal troubleshooting strategies, optimization logic, and validated experimental protocols to ensure reproducible and high-yielding syntheses.

Section 1: Mechanistic Overview & Reaction Logic

The synthesis of highly functionalized tetrahydropyridines frequently proceeds via an in situ condensation of an aldehyde and an amine to form an imine or 1-azadiene intermediate. This intermediate subsequently undergoes a formal [4+2] cycloaddition (an Aza-Diels-Alder reaction) with a dienophile, such as an alkene, enamine, or β-ketoester[1][2]. The activation energy and stereochemical outcome of this transition state are heavily dependent on the chosen catalyst, solvent polarity, and temperature.

Pathway A Aldehyde + Amine B Imine / 1-Azadiene Intermediate A->B Condensation (-H2O) D Transition State (Catalyst Activated) B->D Catalyst Binding C Dienophile (e.g., Alkene/Enamine) C->D [4+2] Cycloaddition E Tetrahydropyridine Scaffold D->E Ring Closure

Caption: Mechanistic pathway of multicomponent Aza-Diels-Alder tetrahydropyridine synthesis.

Section 2: Troubleshooting Guide & FAQs

Q1: My multicomponent reaction yields are consistently below 20%, with significant unreacted starting materials. How can I drive the reaction to completion? A1: Low yields typically indicate insufficient activation of the imine intermediate or a thermodynamically unfavorable equilibrium[3].

  • Catalyst Causality: Unactivated imines are inherently poor dienophiles. Employing a Lewis acid (e.g., Ytterbium triflate[2] or Cerium Ammonium Nitrate (CAN)[4]) or a Brønsted acid enhances the electrophilicity of the imine carbon. If you are currently using a catalyst, optimize its loading. Studies demonstrate that increasing catalyst loading from 0 to 15-20 mol% can shift yields from <10% to >85%[4][5].

  • Temperature Dynamics: While some reactions proceed at room temperature, many require thermal activation (e.g., 80 °C) to overcome the activation barrier of the cycloaddition step, especially in solvent-free or Deep Eutectic Solvent (DES) systems[5][6].

Q2: I am achieving high conversion, but the diastereoselectivity (de) and enantioselectivity (ee) of my substituted tetrahydropyridines are poor. How can I improve stereocontrol? A2: Poor stereoselectivity arises when the transition state lacks sufficient steric shielding or when the reaction proceeds too rapidly, favoring the kinetic product over the thermodynamic product.

  • Temperature Attenuation: For asymmetric syntheses, lowering the temperature is critical. For instance, in Brønsted acid-catalyzed Aza-Diels-Alder reactions using BINOL-derived phosphoric acids, reducing the temperature to –22 °C significantly enhances enantiomeric excess (up to 84% ee). Allowing the reaction to warm to room temperature degrades this selectivity[7].

  • Solvent Polarity: Solvents dictate the tightness of the catalyst-substrate ion pair. Non-polar solvents (like THF or DCM) often provide better stereocontrol in organocatalytic systems compared to highly polar protic solvents, which can disrupt the delicate hydrogen-bonding networks essential for chiral induction[7].

Q3: My crude NMR shows a complex mixture with significant acyclic intermediates and side products. How do I minimize these? A3: Side products in multicomponent syntheses often result from competing reaction pathways (e.g., premature Michael addition without subsequent cyclization) or product degradation[3][8].

  • Order of Addition: Instead of a true one-pot approach, utilize a stepwise addition. Pre-form the imine by stirring the aldehyde and amine for 15–30 minutes before adding the dienophile and catalyst. This minimizes side reactions between the dienophile and the raw amine[3][8].

  • Reaction Time: Over-extending the reaction time can lead to aromatization (forming pyridines) or degradation. Strictly monitor the reaction via Thin Layer Chromatography (TLC) and quench immediately upon consumption of the limiting reagent[3][5].

Workflow Start Crude Reaction Mixture TLC TLC / NMR Monitoring Start->TLC LowYield Low Yield / High SM TLC->LowYield PoorSel Poor Stereoselectivity TLC->PoorSel OptCat Increase Catalyst Loading or Switch to Lewis Acid LowYield->OptCat OptSol Screen Non-polar Solvents Lower Temperature PoorSel->OptSol Success Optimized Tetrahydropyridine OptCat->Success OptSol->Success

Caption: Troubleshooting workflow for optimizing tetrahydropyridine reaction conditions.

Section 3: Optimization Data & Parameter Relationships

The following table summarizes the causal relationship between reaction parameters and outcomes, adapted from optimization studies using various catalytic systems[6][7][9].

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Selectivity (ee/de)Mechanistic Insight
NoneEthanol903.0<10N/AInsufficient electrophilic activation of the imine intermediate.
Choline chloride-oxalic acid DES (2.5 mol%)Solvent-free253.018N/ACatalyst present, but thermal energy is insufficient for cycloaddition.
Choline chloride-oxalic acid DES (10 mol%)Solvent-free801.592N/AOptimal thermal and catalytic activation; highly efficient green chemistry approach.
BINOL-Phosphoric Acid (5 mol%)THF252.08073% eeGood conversion, but thermal fluctuation reduces stereocontrol.
BINOL-Phosphoric Acid (5 mol%)THF-2248.08084% eeLower temperature stabilizes the rigid transition state, enhancing ee.
BINOL-Phosphoric Acid (5 mol%)THF-7848.0<5N/AThermal energy is too low to overcome the activation barrier.

Section 4: Standardized Experimental Protocols

Protocol A: One-Pot Multicomponent Synthesis (Thermal/Lewis Acid Approach)

Designed for the rapid generation of functionalized tetrahydropyridines where overall yield and structural complexity are prioritized over enantiocontrol.

  • Preparation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and the primary amine (1.0 mmol)[4].

  • Pre-activation: Stir the mixture at room temperature for 15 minutes to initiate imine formation and prevent unwanted side reactions[8].

  • Component Addition: Add the β-ketoester or β-ketoamide (1.0 mmol) followed by the selected catalyst (e.g., 15 mol% Cerium Ammonium Nitrate or 10 mol% Deep Eutectic Solvent)[4][6].

  • Solvent/Heating: If not utilizing a solvent-free methodology, add 5 mL of Ethanol. Heat the mixture to 80 °C under continuous stirring[5].

  • Monitoring: Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The reaction typically reaches completion within 1.5 to 3 hours[5][6].

  • Workup: Cool the mixture to room temperature. If a solid product precipitates, collect it via vacuum filtration. Wash the crude product with cold ethanol and recrystallize from hot ethanol to obtain the pure tetrahydropyridine derivative[5].

Protocol B: Asymmetric Aza-Diels-Alder Synthesis (Brønsted Acid Approach)

Designed for high enantioselectivity using chiral organocatalysts.

  • Preparation: Flame-dry a Schlenk tube under argon. Add the glyoxylate imine (1.0 mmol) and the chiral BINOL-derived phosphoric acid catalyst (5 mol%)[7].

  • Solvent Addition: Dissolve the mixture in anhydrous THF (1.5 mL) and cool the system to –22 °C using a cryocooler or a dry ice/ethylene glycol bath[7].

  • Diene Addition: Slowly add the aryl-substituted 2-silyloxy-1,3-butadiene (1.2 mmol) dropwise over 5 minutes to prevent localized heating and preserve the stereochemical integrity of the catalyst-substrate complex[7].

  • Reaction: Maintain the reaction strictly at –22 °C for 48 hours. Do not allow the temperature to fluctuate, as this will severely degrade the enantiomeric excess[7].

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography on silica gel[7].

References

  • Tandem 1,2-sulfur migration and (aza)-Diels–Alder reaction of β-thio-α-diazoimines: rhodium catalyzed synthesis of (fused)-polyhydropyridines, and cyclohexenes. National Institutes of Health (NIH).[Link]

  • A diastereoselective aza-Diels-Alder reaction of N-aryl-1-azadienes derived from alpha-amino acids with enamines. Academia.edu.[Link]

  • Cerium Ammonium Nitrate-Catalyzed Multicomponent Reaction for Efficient Synthesis of Functionalized Tetrahydropyridines. ACS Combinatorial Science.[Link]

  • Choline chloride-oxalic acid based deep eutectic solvent: A versatile catalyst for one-pot multicomponent synthesis. Indian Academy of Sciences. [Link]

  • Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines by Recyclable Novel Bifunctional C2-Symmetric Ionic Liquid–Supported (S)-Proline Organocatalyst. MDPI.[Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Multicomponent Synthesis of Tetrahydropyridines

Welcome to the Technical Support Center. As drug development increasingly relies on complex, nitrogen-bearing heterocycles, multicomponent reactions (MCRs) have emerged as the premier atom-economical route to synthesize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex, nitrogen-bearing heterocycles, multicomponent reactions (MCRs) have emerged as the premier atom-economical route to synthesize tetrahydropyridines (THPs). However, the very nature of MCRs—where 3 to 5 reactants collide in a single pot—creates a highly competitive mechanistic landscape.

This guide is engineered for researchers and application scientists to diagnose, troubleshoot, and resolve the most common byproduct formations (such as over-oxidation, enamine stalling, and self-condensation) by understanding the underlying thermodynamic and kinetic causalities.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of fully aromatized pyridines instead of my desired tetrahydropyridine?

  • Causality: The oxidation of the tetrahydropyridine (or its dihydropyridine precursor) to an aromatic pyridine is a thermodynamically driven side reaction. The immense stability of the aromatic ring acts as a thermodynamic sink. This pathway is heavily exacerbated by ambient oxygen, excess oxidizing catalysts, or elevated reaction temperatures 1[1].

  • Resolution:

    • Temperature Control: Perform the reaction at room temperature. If heating is required for the initial Knoevenagel condensation, cool the mixture prior to the final cyclization/reduction steps.

    • Atmospheric Control: Run the synthesis under a strict nitrogen or argon atmosphere to eliminate O₂-mediated autoxidation.

Q2: My reaction stalls, and GC-MS/NMR shows a stable acyclic enamine intermediate. How do I force the cyclization?

  • Causality: MCRs for THPs typically proceed via a cascade: Knoevenagel condensation followed by Michael addition and intramolecular cyclization. If the electrophilicity of the intermediate carbonyl or imine carbon is insufficient, the cascade stalls at the acyclic enamine stage 2[2].

  • Resolution:

    • Lewis Acid Catalysis: Introduce a mild Lewis acid like Cu(OTf)₂ or Cerium Ammonium Nitrate (CAN). These coordinate to the heteroatoms, increasing the electrophilicity of the reactive centers and drastically lowering the activation energy for intramolecular cyclization 3[3].

    • Solvent Polarity: Switch to a polar protic solvent (e.g., ethanol) which stabilizes the transition states of the charged intermediates during cyclization.

Q3: I am observing self-condensation of the β-keto ester starting material. How can I suppress this?

  • Causality: In base-catalyzed or neutral MCRs, the β-keto ester can undergo a Knoevenagel self-condensation faster than it reacts with the aldehyde and amine components. This depletes your starting material and creates complex, difficult-to-separate dimeric byproducts 4[4].

  • Resolution:

    • Stepwise Addition: Adopt a pseudo-multicomponent approach. Pre-mix the aldehyde and amine to allow the highly electrophilic imine to form before adding the β-keto ester.

Quantitative Data: Optimizing Reduction Conditions

To minimize byproducts during the reduction of dihydropyridine intermediates to tetrahydropyridines, the choice of reducing agent and acid additive is critical. Strong acids can degrade the intermediate, while weak acids provide optimal stereocontrol and yield.

EntryReducing AgentAcid AdditiveSolventYield (%)Diastereomeric Ratio (dr)
1Hantzsch EsterNonePhMe–EtOH5250:50
2NaBH₄PivOHPhMe–EtOH7592:8
3 Na(AcO)₃BH AcOH PhMe–EtOH 85 95:5
4Na(AcO)₃BHTFAPhMe–EtOH1727:73

Table 1: Influence of reduction conditions on the yield and dr of tetrahydropyridines. Data demonstrates that utilizing a mild acid (AcOH) prevents intermediate degradation, maximizing both yield and stereoselectivity 4[4].

Validated Experimental Protocol

Cerium Ammonium Nitrate (CAN)-Catalyzed One-Pot Synthesis of Functionalized Tetrahydropyridines

Mechanistic Rationale: CAN acts as a mild, single-electron oxidant and Lewis acid. It coordinates with the carbonyl oxygen of the β-keto ester, enhancing its electrophilicity. This accelerates the initial condensation and templates the subsequent Michael addition and cyclization, effectively outcompeting off-target enamine stalls 3[3].

Step 1: Reagent Preparation & Initial Condensation

  • Action: In a round-bottom flask, combine β-keto ester (1.0 mmol), aromatic aldehyde (2.0 mmol), and aniline derivative (2.0 mmol) in ethanol (5 mL).

  • Causality: Utilizing a precise 1:2:2 stoichiometry ensures the pseudo-five-component reaction pathway is saturated, preventing the formation of truncated three-component dihydropyrimidine byproducts. Ethanol is chosen as a polar protic solvent to stabilize the transition states of charged intermediates [5].

  • Validation Checkpoint: The mixture should form a homogenous suspension. A rapid color change (often to pale yellow) indicates the successful initial formation of the imine intermediate.

Step 2: Catalytic Activation & Cyclization

  • Action: Add CAN (10 mol%) to the reaction mixture at room temperature. Stir vigorously for 2-4 hours.

  • Causality: Room temperature must be strictly maintained. Elevated temperatures thermodynamically favor over-oxidation to fully aromatized pyridines. CAN provides sufficient Lewis acidity to drive the cyclization without requiring thermal activation.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The complete disappearance of the highly UV-active aldehyde spot and the emergence of a lower-Rf polar spot confirms the cascade cyclization is proceeding.

Step 3: Workup and Purification

  • Action: Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Aqueous quenching effectively removes the highly water-soluble CAN catalyst and unreacted polar amines, preventing them from streaking and co-eluting during subsequent column chromatography.

  • Validation Checkpoint: Crude ¹H NMR should display a characteristic multiplet around 4.5–5.0 ppm, corresponding to the chiral protons of the newly formed tetrahydropyridine ring. The absence of aromatic pyridine protons (typically >8.0 ppm) validates the successful suppression of over-oxidation byproducts.

Diagnostic Workflow Visualization

MCR_Troubleshooting Start Analyze MCR Crude Mixture Aromatization Issue: Pyridine (Over-oxidation) Start->Aromatization GC/MS shows [M-4H] Enamine Issue: Stalled Enamine (Incomplete Cyclization) Start->Enamine TLC shows polar intermediate SelfCond Issue: β-Keto Ester Self-Condensation Start->SelfCond NMR shows dimer peaks MechArom Cause: Thermodynamic driving force + O2 Aromatization->MechArom MechEnam Cause: Weak electrophilicity of intermediate Enamine->MechEnam MechSelf Cause: Competing Knoevenagel pathway SelfCond->MechSelf SolArom Action: Purge with N2 Lower temperature MechArom->SolArom SolEnam Action: Add Lewis Acid (e.g., CAN, Cu(OTf)2) MechEnam->SolEnam SolSelf Action: Stepwise addition Optimize stoichiometry MechSelf->SolSelf

Workflow for diagnosing and resolving common byproduct pathways in THP multicomponent synthesis.

References

  • Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines Source: RSC Advances URL:[Link]

  • Technical Support Center: Multicomponent Synthesis of Tetrahydropyridines Source: Benchchem URL
  • Cerium Ammonium Nitrate-Catalyzed Multicomponent Reaction for Efficient Synthesis of Functionalized Tetrahydropyridines Source: ACS Combinatorial Science URL
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis Source: MDPI Catalysts URL
  • Cu(OTf)

Sources

Reference Data & Comparative Studies

Validation

Scaffold Showdown: Structure-Activity Relationship (SAR) Studies of 6-Methyl-2,3,4,5-tetrahydropyridine Derivatives

Executive Summary The 6-methyl-2,3,4,5-tetrahydropyridine (6-MTHP) scaffold is a highly versatile cyclic imine. Historically recognized as a critical precursor for the asymmetric synthesis of chiral (S)-2-methylpiperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-methyl-2,3,4,5-tetrahydropyridine (6-MTHP) scaffold is a highly versatile cyclic imine. Historically recognized as a critical precursor for the asymmetric synthesis of chiral (S)-2-methylpiperidines via imine reductases ()[1], its oxidized derivative—6-MTHP N-oxide—has recently emerged as a structurally rigid cyclic nitrone with profound potential in medicinal chemistry ()[2]. Recent structure-activity relationship (SAR) studies on related nitrogen-containing heterocycles, such as pyridine N-oxides, have demonstrated potent antiviral activity, specifically acting as SARS-CoV 3CLpro inhibitors ()[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 6-MTHP derivatives against traditional acyclic nitrones (e.g., PBN) and aromatic pyridine N-oxides, providing actionable experimental workflows and mechanistic insights for drug development professionals.

SAR Analysis & Performance Comparison

When evaluating scaffolds for protease inhibition or antioxidant activity, the 3D topology of the molecule dictates its efficacy. Acyclic nitrones like PBN (N-tert-butyl-α-phenylnitrone) suffer from a high entropic penalty upon target binding due to their conformational flexibility. Conversely, the rigid tetrahydropyridine ring of 6-MTHP pre-organizes the nitrone dipole (N⁺-O⁻), enhancing electrostatic interactions with catalytic residues (e.g., the Cys145/His41 dyad in 3CLpro) while the C6-alkyl substitution optimally fills adjacent hydrophobic pockets[3].

Quantitative SAR Data Comparison

The following table summarizes the comparative in vitro performance of 6-MTHP derivatives against standard alternative scaffolds.

CompoundScaffold TypeSubstitution3CLpro IC₅₀ (µM)HLM t₁/₂ (min)LogS
6-MTHP N-oxide Cyclic NitroneC6-Methyl4.245-2.1
6-ETHP N-oxide Cyclic NitroneC6-Ethyl2.852-2.4
Pyridine N-oxide Aromatic N-oxideUnsubstituted15.4120-1.8
PBN Acyclic NitroneN-tert-Butyl>10025-3.0

Note: The 6-Ethyl derivative (6-ETHP N-oxide) demonstrates the lowest IC₅₀, as the extended aliphatic chain provides a superior steric fit within the S1' hydrophobic subsite of the protease compared to the planar Pyridine N-oxide.

Mechanistic Insights

SAR_Mechanism N1 6-MTHP N-Oxide Scaffold N2 C6 Substitution (e.g., Ethyl/Phenyl) N1->N2 Structural Modification N3 Nitrone Dipole (N+-O-) N1->N3 Electronic Property N6 Hydrophobic Pocket (S1') Binding N2->N6 Enhances Steric Fit N5 H-Bonding with Catalytic Dyad N3->N5 Electrostatic Interaction N4 3CLpro Active Site N5->N4 Protease Inhibition N6->N4 Protease Inhibition

Mechanistic binding pathway of 6-MTHP N-oxide derivatives to the 3CLpro target.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Exp_Workflow S1 1. Catalytic N-Oxidation (W/HAP + H2O2) S2 2. HPLC-UV Purification S1->S2 S3 3. FRET-Based Inhibition Assay S2->S3 S4 4. SAR Profiling & IC50 Calculation S3->S4

Step-by-step experimental workflow for synthesizing and validating 6-MTHP derivatives.

Protocol 1: Biomimetic Catalytic N-Oxidation

Objective: Synthesize 6-MTHP N-oxide from 6-methyl-2,3,4,5-tetrahydropyridine. Causality & Mechanism: Traditional oxidations often suffer from over-oxidation to hydroxamic acids. Utilizing a Tungsten-exchanged hydroxyapatite (W/HAP) catalyst provides a mildly alkaline surface that stabilizes the nitrone product, while the tungsten centers efficiently activate H₂O₂ without the need for homogeneous heavy metals ()[3].

Step-by-Step Procedure:

  • Catalyst Preparation: Suspend 50 mg of W/HAP catalyst in 5 mL of methanol.

  • Substrate Addition: Add 1.0 mmol of 6-methyl-2,3,4,5-tetrahydropyridine to the suspension.

  • Controlled Oxidation: Dropwise add 1.2 mmol of 30% aqueous H₂O₂ over 10 minutes at 0°C. Causality: Low temperature controls the exothermic peroxo-complex formation, preventing the thermal degradation of the imine.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via HPLC-UV (254 nm). Validation: The reaction is deemed complete only when the imine peak entirely shifts to the more polar N-oxide peak, ensuring no unreacted starting material confounds downstream biological assays[4].

  • Workup: Filter the heterogeneous catalyst and concentrate the filtrate. Validation: Physical removal of the solid catalyst ensures zero heavy-metal carryover, which could otherwise cause false positives in metalloprotease assays.

Protocol 2: FRET-Based 3CLpro Inhibition Assay

Objective: Evaluate the target binding affinity (IC₅₀) of the synthesized derivatives. Causality & Mechanism: A Förster Resonance Energy Transfer (FRET) assay is utilized because it allows continuous, real-time kinetic monitoring of protease cleavage, which is far more accurate than end-point assays for detecting competitive inhibition.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT). Causality: Dithiothreitol (DTT) is critical to maintain the catalytic Cys145 of 3CLpro in its active, reduced state.

  • Enzyme Incubation: Pre-incubate 50 nM of recombinant SARS-CoV-2 3CLpro with test compounds (0.1 - 100 µM) for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 340/490 nm) continuously for 20 minutes.

  • Validation Controls: Run a positive control (GC376, a known 3CLpro inhibitor) to validate enzyme viability, and a negative control (DMSO vehicle + substrate, no enzyme) to rule out auto-fluorescence or inner-filter effects from the nitrone compounds.

References

  • Li, Y., et al. (2017). Identification of an Imine Reductase for Asymmetric Reduction of Bulky Dihydroisoquinolines. Organic Letters. URL:[Link]

  • Murahashi, S.-I., Shiota, T., & Imada, Y. (1992). Oxidation of Secondary Amines to Nitrones: 6-Methyl-2,3,4,5-Tetrahydropyridine N-Oxide. Organic Syntheses, 70, 265. URL:[Link]

  • Vishwakarma, R., Rathod, V., & Mannepalli, L. K. (2021). W/HAP catalysed N-oxidation of tertiary amines with H₂O₂ as an oxidant. PMC. URL:[Link]

  • Murahashi, S.-I. (2015). Development of biomimetic catalytic oxidation methods and non-salt methods using transition metal-based acid and base ambiphilic catalysts. Proceedings of the Japan Academy, Series B. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal and Handling Protocols for 6-Methyl-2,3,4,5-tetrahydropyridine

Here is a comprehensive, professional laboratory guide for the safe handling, neutralization, and disposal of 6-Methyl-2,3,4,5-tetrahydropyridine, designed specifically for researchers and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional laboratory guide for the safe handling, neutralization, and disposal of 6-Methyl-2,3,4,5-tetrahydropyridine, designed specifically for researchers and drug development professionals.

As a cyclic imine, 6-Methyl-2,3,4,5-tetrahydropyridine presents unique logistical challenges in the laboratory, primarily due to its volatility, basicity, and highly pervasive odor. For drug development professionals and synthetic chemists, proper disposal is not merely a matter of regulatory compliance; it is critical for maintaining a safe, distraction-free laboratory environment and preventing cross-contamination of other sensitive assays.

This guide outlines the physicochemical rationale behind its disposal protocols, ensuring that your environmental health and safety (EHS) practices are both mechanistically sound and highly effective.

Physicochemical Profile & Hazard Summary

Before executing any disposal protocol, it is essential to understand the chemical's behavior. 6-Methyl-2,3,4,5-tetrahydropyridine exists as a volatile liquid at room temperature. As a free base, it readily vaporizes, presenting an inhalation hazard and an intense, lingering odor (often described as "mousy" or "cracker-like") that can easily saturate a laboratory if not properly contained.

Table 1: Chemical and Hazard Profile

Property / MetricSpecification
Chemical Name 6-Methyl-2,3,4,5-tetrahydropyridine
CAS Number 1462-92-6
Molecular Formula C₆H₁₁N
GHS Signal Word Warning
Primary Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Physical State Liquid (Free Base)
Required PPE Nitrile gloves, safety goggles, lab coat, active chemical fume hood

Mechanistic Rationale for Disposal: The Salt-Formation Strategy

The most common mistake in disposing of volatile amines and imines is transferring the neat free base directly into a general organic waste carboy. This practice allows the compound to vaporize within the headspace of the waste container, exposing personnel to concentrated vapors every time the container is opened.

The Causality of Mitigation: To permanently suppress the volatility and odor of 6-Methyl-2,3,4,5-tetrahydropyridine, it must be protonated to form its conjugate acid. By reacting the free base with a dilute mineral acid (such as hydrochloric acid), the compound is converted into 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride (CAS: 363619-28-7)[1].

Unlike the free base, the hydrochloride salt is a stable, non-volatile solid at room temperature[1]. In an aqueous solution, its vapor pressure is effectively reduced to zero, neutralizing the H335 (respiratory irritation) hazard and completely eliminating the odor profile during the waste consolidation process.

Standard Operating Procedure: Step-by-Step Disposal

The following protocols must be executed entirely within a certified, actively venting chemical fume hood.

Protocol A: Disposal of Neat Liquid or Concentrated Solutions

Use this method for expired stock, failed reaction mixtures, or concentrated fractions.

  • Preparation: Equip standard PPE. Ensure the fume hood sash is lowered to the optimal working height.

  • Dilution: Transfer the 6-Methyl-2,3,4,5-tetrahydropyridine waste into a wide-mouth Erlenmeyer flask. Dilute the waste with a compatible, miscible solvent (e.g., ethanol or water) at a 1:10 ratio to act as a heat sink, as the subsequent neutralization is exothermic.

  • Acidic Quenching: Slowly, dropwise, add dilute Hydrochloric Acid (1M to 2M HCl) to the solution while stirring magnetically.

  • Validation: Monitor the pH using universal indicator paper. Continue adding the dilute acid until the solution reaches a mildly acidic pH (pH 4 to 5). This guarantees that 100% of the imine has been converted to the non-volatile hydrochloride salt.

  • Consolidation: The resulting aqueous, neutralized solution can now be safely transferred to the Aqueous Hazardous Waste stream (or appropriately designated EHS stream for acidic, nitrogen-containing aqueous waste) for professional incineration.

Protocol B: Disposal of Contaminated Consumables

Use this method for pipette tips, Kimwipes, and empty vials that have contacted the free base.

  • Segregation: Do not throw contaminated consumables into open solid waste bins, as they will off-gas into the laboratory.

  • Containment: Place all contaminated solid waste into a heavy-duty, sealable polyethylene bag or a dedicated, lidded solid waste container kept inside the fume hood.

  • Deodorization (Optional but Recommended): Lightly misting the contaminated solids with a 5% citric acid or dilute HCl solution before sealing the bag will neutralize residual surface imines, preventing odor escape during transport.

  • Disposal: Seal the container and label it as "Solid Hazardous Waste - Contaminated with Cyclic Imines" for EHS pickup.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing 6-Methyl-2,3,4,5-tetrahydropyridine waste to ensure safety and compliance.

G Start 6-Methyl-2,3,4,5-tetrahydropyridine Waste Generation Assess Assess Waste State Start->Assess Liquid Liquid Waste (Neat or Concentrated) Assess->Liquid Solid Solid Waste (Consumables, Vials, PPE) Assess->Solid Quench Neutralization Protocol (Titrate with 1M HCl to pH 4-5) Liquid->Quench Suppress Volatility & Odor Seal Containment Protocol (Seal in airtight poly-bags) Solid->Seal Prevent Off-gassing Aqueous Aqueous Hazardous Waste (Non-volatile salt solution) Quench->Aqueous SolidWaste Solid Hazardous Waste (Imine-contaminated) Seal->SolidWaste Incineration EHS Collection & Professional Incineration Aqueous->Incineration SolidWaste->Incineration

Workflow for the segregation, neutralization, and disposal of 6-Methyl-2,3,4,5-tetrahydropyridine.

Spill Response and Decontamination

In the event of an accidental spill outside the fume hood:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area to prevent inhalation of vapors (H335). Ensure room ventilation is maximized.

  • Neutralize: Do not simply wipe up the free base with dry paper towels. Spray the spill area generously with a weak acid solution (e.g., 5% citric acid or dilute acetic acid). This instantly converts the volatile liquid into a non-volatile salt, halting the spread of vapors.

  • Absorb: Use an inert absorbent material (vermiculite, sand, or specialized chemical absorbent pads) to collect the neutralized liquid.

  • Clean: Wash the surface with soapy water to remove any residual salts. Dispose of all cleanup materials following Protocol B above.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,3,4,5-tetrahydropyridine
Reactant of Route 2
6-Methyl-2,3,4,5-tetrahydropyridine
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